Methyl (4-bromo-2-fluorobenzyl)carbamate
Description
Methyl (4-bromo-2-fluorobenzyl)carbamate is a synthetic carbamate derivative characterized by a benzyl backbone substituted with bromine (Br) at the para-position and fluorine (F) at the ortho-position of the aromatic ring. The carbamate functional group (-O(CO)NHCH₃) is esterified with a methyl group, conferring distinct electronic and steric properties.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)12-5-6-2-3-7(10)4-8(6)11/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
VARAJCTYHVMWDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions of halogens (Br, F) significantly influence electronic properties and intermolecular interactions. Key comparisons include:
Key Findings :
- Bromine at the para-position enhances electrophilic aromatic substitution resistance compared to chloro analogs .
- Ortho-fluorine increases metabolic stability in carbamates by impeding enzymatic cleavage .
Carbamate Ester Group Variations
The ester group (e.g., methyl vs. tert-butyl) impacts solubility and stability:
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